(2S)-3-(2,5-Dimethoxyphenyl)-2-methylpropan-1-ol
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Overview
Description
(2S)-3-(2,5-Dimethoxyphenyl)-2-methylpropan-1-ol: is an organic compound characterized by the presence of a dimethoxyphenyl group attached to a methylpropanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-3-(2,5-Dimethoxyphenyl)-2-methylpropan-1-ol typically involves the reaction of 2,5-dimethoxybenzaldehyde with a suitable chiral auxiliary to introduce the stereochemistry at the 2-position. This is followed by reduction and subsequent functional group transformations to yield the desired product. The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride, and solvents like ethanol or tetrahydrofuran.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing catalytic hydrogenation and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2S)-3-(2,5-Dimethoxyphenyl)-2-methylpropan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents like chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can be reduced to the corresponding alkane using strong reducing agents.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Chromium trioxide, pyridinium chlorochromate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone or aldehyde, while nucleophilic substitution of the methoxy groups can introduce a variety of functional groups.
Scientific Research Applications
(2S)-3-(2,5-Dimethoxyphenyl)-2-methylpropan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its effects on specific biological pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which (2S)-3-(2,5-Dimethoxyphenyl)-2-methylpropan-1-ol exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering their activity, and modulating downstream signaling pathways. The exact mechanism can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
(2S)-3-(2,5-Dimethoxyphenyl)-2-methylpropan-1-ol is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it valuable for specific research and industrial applications.
Properties
IUPAC Name |
(2S)-3-(2,5-dimethoxyphenyl)-2-methylpropan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O3/c1-9(8-13)6-10-7-11(14-2)4-5-12(10)15-3/h4-5,7,9,13H,6,8H2,1-3H3/t9-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEAQENFBDGXQGD-VIFPVBQESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=C(C=CC(=C1)OC)OC)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC1=C(C=CC(=C1)OC)OC)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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